methyl 2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate
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Overview
Description
Methyl 2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate is a complex organic compound with a unique structure that includes a thiazolidine ring, a benzoate ester, and a methoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate typically involves multiple steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with a carbonyl compound in the presence of sulfur.
Introduction of the Methoxypropyl Group: This step involves the alkylation of the thiazolidine ring with 3-methoxypropyl halide under basic conditions.
Formation of the Benzoate Ester: The final step involves the esterification of the intermediate compound with methyl benzoate in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism by which methyl 2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine ring and benzoate ester are key functional groups that enable binding to these targets, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl anthranilate: A simpler ester of benzoic acid with a similar ester functional group.
Thiazolidine derivatives: Compounds with a thiazolidine ring but different substituents.
Uniqueness
Methyl 2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate is unique due to its combination of a thiazolidine ring, a methoxypropyl group, and a benzoate ester. This combination imparts specific chemical properties and reactivity that are not found in simpler compounds.
Biological Activity
Methyl 2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate is a complex organic compound that belongs to the thiazolidinone family. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₈H₁₉N₃O₃S
- Molecular Weight : 357.42 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of thiazolidinone derivatives, particularly those containing the thiazolidin-4-one core, have been extensively studied. These compounds are known for their diverse pharmacological properties, including:
- Antibacterial Activity : Thiazolidinones exhibit significant antibacterial effects against various strains of bacteria. For instance, derivatives have shown activity against drug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) with minimum inhibitory concentrations (MICs) ranging from 2.95 to 7.14 µg/mL .
- Antifungal and Antiviral Properties : Research indicates that thiazolidinone derivatives possess antifungal and antiviral activities, making them potential candidates for treating infections caused by fungi and viruses .
- Anticancer Effects : Some studies have reported that thiazolidinones can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways .
- Antiprotozoal Activity : Compounds in this class also demonstrate activity against protozoan parasites, adding to their therapeutic potential .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Many thiazolidinones act as enzyme inhibitors, targeting specific enzymes involved in bacterial cell wall synthesis or metabolic pathways crucial for pathogen survival.
- Biofilm Disruption : Recent studies highlight the ability of certain thiazolidinone derivatives to disrupt biofilm formation in bacteria, which is critical for their pathogenicity . For instance, compounds demonstrated biofilm inhibitory concentrations (BICs) as low as 6.25 µg/mL against Klebsiella pneumoniae and Escherichia coli.
Case Studies
Several notable studies illustrate the biological activity of thiazolidinone derivatives:
- Study on Antibiofilm Activity : A series of thiazolidinone derivatives were tested for their ability to inhibit biofilm formation in clinical isolates of Staphylococcus epidermidis. The results indicated that certain modifications in the chemical structure significantly enhanced antibiofilm activity .
- Anticancer Research : In vitro studies on cancer cell lines revealed that specific thiazolidinone derivatives could inhibit cell proliferation and induce apoptosis through caspase activation pathways. For example, one study reported IC50 values indicating potent anticancer effects against human breast cancer cells .
Summary Table of Biological Activities
Activity Type | Description | Example Results |
---|---|---|
Antibacterial | Effective against MRSA and VRE with MICs between 2.95 - 7.14 µg/mL | Significant inhibition noted in various strains |
Antifungal | Active against multiple fungal pathogens | Specific efficacy varies by compound |
Anticancer | Induces apoptosis in cancer cells | IC50 values indicating strong cytotoxicity |
Antiprotozoal | Effective against protozoan infections | Potential treatment options for parasitic diseases |
Biofilm Disruption | Inhibits biofilm formation in pathogenic bacteria | BICs as low as 6.25 µg/mL against K. pneumoniae |
Properties
Molecular Formula |
C16H18N2O4S2 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
methyl 2-[[4-hydroxy-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazol-5-yl]methylideneamino]benzoate |
InChI |
InChI=1S/C16H18N2O4S2/c1-21-9-5-8-18-14(19)13(24-16(18)23)10-17-12-7-4-3-6-11(12)15(20)22-2/h3-4,6-7,10,19H,5,8-9H2,1-2H3 |
InChI Key |
RYHXFMASFDMJDL-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(=C(SC1=S)C=NC2=CC=CC=C2C(=O)OC)O |
Origin of Product |
United States |
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